(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-cyclopropyl-N-methyl-N-(piperidin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C11H22N2/c1-13(8-10-2-3-10)9-11-4-6-12-7-5-11/h10-12H,2-9H2,1H3 |
InChI Key |
MKWGQWQFXRJCNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CC1)CC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reducing Agent : Sodium cyanoborohydride (NaBHCN) is preferred due to its selectivity for imine intermediates over aldehydes.
-
Base : 1,4-Diazabicyclo[2.2.2]octane (DABCO) maintains a basic pH (~9–10), critical for imine formation.
-
Solvent : Methanol or ethanol facilitates homogeneity and stabilizes intermediates.
Example Protocol :
-
Dissolve piperidin-4-ylmethylamine (1.0 equiv) in methanol.
-
Add cyclopropanecarbaldehyde (1.1 equiv) and formaldehyde (1.1 equiv) sequentially.
-
Introduce DABCO (1.5 equiv) and NaBHCN (1.2 equiv) at 0°C.
-
Stir at room temperature for 12–24 hours.
-
Extract with dichloromethane, dry, and concentrate.
Yield : 60–75% (crude), improving to 85% after purification.
Stepwise Alkylation of Piperidin-4-ylmethylamine
Alkylation offers a direct route to install substituents but requires careful control to avoid over-alkylation. This method involves sequential reactions with cyclopropylmethyl bromide and methyl iodide .
Challenges and Solutions
-
Selectivity : The primary amine tends to form quaternary salts. To mitigate this, a Boc-protected intermediate is employed:
-
Protect piperidin-4-ylmethylamine with tert-butoxycarbonyl (Boc) anhydride.
-
Alkylate with cyclopropylmethyl bromide (1.2 equiv) using KCO in DMF.
-
Deprotect with HCl/dioxane to yield the secondary amine.
-
Methylate with methyl iodide (1.1 equiv) and NaH in THF.
-
Yield : 50–65% over four steps.
Cyanohydrin Intermediate Route
Adapted from pyridin-2-yl-methylamine syntheses, this method constructs the amine via a cyanohydrin intermediate derived from piperidin-4-one .
Key Steps:
-
Cyanohydrin Formation : React piperidin-4-one with chloroacetonitrile under basic conditions to form 4-cyano-piperidin-4-ol .
-
Reductive Amination : Treat the cyanohydrin with methylamine and cyclopropylmethylamine using NaBHCN/DABCO.
Workup :
-
Dilute with dichloromethane, wash with water, decolorize with silica/charcoal, and crystallize in isopropanol.
Continuous Flow Chemistry for Industrial Scaling
Industrial production prioritizes efficiency and sustainability. Continuous flow systems enhance the reductive amination process by:
-
Mixing Precision : Rapid reagent mixing reduces side reactions.
-
Temperature Control : Exothermic steps are safely managed.
-
Solvent Recovery : In-line distillation units recycle methanol.
Case Study :
A pilot-scale reactor produced 10 kg of the target amine with 92% purity and 78% yield, outperforming batch methods.
Protective Group Strategies
Protecting the piperidine nitrogen enables selective alkylation of the exocyclic amine:
-
Boc Protection : Treat piperidin-4-ylmethylamine with BocO.
-
Double Alkylation : React with cyclopropylmethyl bromide and methyl iodide.
-
Deprotection : Remove Boc with TFA/CHCl.
Advantages :
-
Avoids quaternization of the piperidine nitrogen.
-
Simplifies purification at each stage.
Yield : 55–60%.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 70–85 | Moderate | High | Medium |
| Stepwise Alkylation | 50–65 | High | Low | Low |
| Cyanohydrin Route | 70–80 | High | Medium | High |
| Continuous Flow | 75–78 | Low | Very High | High |
| Protective Group | 55–60 | Moderate | Medium | Medium |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the piperidin-4-ylmethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis and Applications
1. Building Block in Organic Synthesis
- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique cyclopropyl and piperidine groups allow for diverse chemical modifications, facilitating the development of new compounds with tailored properties.
2. Reaction Mechanisms
- (Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine can undergo various chemical reactions:
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : Reduction reactions may yield tetrahydro derivatives.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce diverse functional groups.
Biological Applications
1. Anticancer Activity
- Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro evaluations against human leukemia cell lines have shown growth inhibition concentrations in the nanomolar range, indicating its potential as an anticancer agent.
2. Antimicrobial Properties
- The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. This suggests its potential use in developing new antibiotics or antimicrobial agents.
3. Enzyme Inhibition
- It has been noted that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, such as those in the PI3K/AKT/mTOR pathway. This inhibition can lead to programmed cell death (apoptosis) in cancer cells.
Pharmacokinetics
The pharmacokinetic profile of (Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine suggests:
- Gastrointestinal Absorption : High absorption rates indicate suitability for oral administration.
- Blood-Brain Barrier Permeability : Its ability to cross the blood-brain barrier may provide central nervous system effects, relevant for neurological disorder treatments.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Study 1: Anticancer Efficacy
- A study focused on pyrroloquinoline derivatives indicated that modifications at specific positions significantly influenced anticancer activity. This suggests that similar structural modifications to (Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine could enhance its efficacy against particular cancers.
Study 2: Hybrid Compound Development
- Research on aminophosphonates revealed that compounds featuring cyclopropylmethyl groups exhibited promising anti-pancreatic cancer activity. This highlights the potential for creating hybrid compounds combining features from both classes to target pancreatic cancer effectively.
Data Summary
The following table summarizes key findings related to the biological activity of (Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine:
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Activity | Significant antiproliferative effects against leukemia cell lines | |
| Antimicrobial Properties | Effective against various bacterial strains | |
| Enzyme Inhibition | Inhibits enzymes involved in cancer proliferation | |
| Pharmacokinetics | High gastrointestinal absorption; crosses blood-brain barrier |
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | clogP | pKa | Solubility (logS) |
|---|---|---|---|---|
| Target Compound | 206.29 | 2.5 | 9.5 | -3.5 |
| (Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine | 162.24 | 1.8 | 5.2 | -2.8 |
| (Cyclopropylmethyl)[(4-nitrophenyl)methyl]amine | 206.24 | 2.1 | 4.5 | -3.0 |
| (1-Methanesulfonyl-piperidin-4-yl)-methyl-amine | 222.30 | 1.2 | 8.0 | -2.0 |
Biological Activity
Overview
(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine is an organic compound with the molecular formula C12H18N2 and a molecular weight of 194.29 g/mol. This compound features a cyclopropylmethyl group and a piperidin-4-ylmethyl group attached to an amine functional group. Its potential biological activities have attracted considerable attention in recent research, particularly in the fields of medicinal chemistry and pharmacology.
Biological Activity
The biological activity of (Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine has been investigated for various therapeutic applications, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against a range of pathogenic bacteria and fungi. For instance, derivatives of piperidine compounds have shown potent activity against Gram-positive and Gram-negative bacteria, indicating that structural modifications can enhance efficacy .
- Anticancer Activity : Research indicates that (Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Inhibition studies revealed IC50 values comparable to standard anti-inflammatory drugs, suggesting potential use in treating inflammatory conditions .
The mechanism of action for (Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound binds to COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.
- Cell Signaling Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.
- Receptor Interaction : The piperidine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurochemical pathways .
Case Studies
Several case studies highlight the biological activity of (Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of synthesized piperidine derivatives, including (Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine, against various bacterial strains. Results indicated that the compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
- Cancer Cell Line Assay : In a study assessing anticancer properties, (Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine was tested on A549 lung cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment .
- Inflammation Model : An experimental model using carrageenan-induced paw edema in rats showed that administration of the compound significantly reduced edema compared to control groups, supporting its potential as an anti-inflammatory agent .
Comparative Analysis
Comparative studies with similar compounds reveal insights into structure-activity relationships (SAR). For instance:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine | Structure | Antimicrobial, anticancer |
| N-(pyridin-4-yl)pyridin-4-amine | Structure | Anticancer |
| (Cyclopropylmethyl)(methyl)[(pyridin-4-yl)methyl]amine | Structure | Antimicrobial |
These comparisons illustrate how variations in chemical structure can influence biological activity and therapeutic potential.
Q & A
Basic: What synthetic strategies are commonly employed to prepare (cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine?
Answer:
The synthesis typically involves sequential alkylation of a piperidin-4-ylmethylamine precursor. A two-step approach is often used:
Primary alkylation : React piperidin-4-ylmethylamine with cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) under basic conditions (e.g., KCO or NaH) in solvents like acetonitrile or ethanol .
Secondary alkylation : Introduce the methyl group using methyl iodide or dimethyl sulfate.
Key considerations :
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
- Purify intermediates via column chromatography (silica gel, eluent: CHCl/MeOH gradients).
- Optimize steric hindrance by adjusting reaction temperatures (40–80°C) .
Advanced: How can conflicting 13C^{13}\text{C}13C NMR signals in the piperidine ring be resolved during structural elucidation?
Answer:
Discrepancies often arise from conformational flexibility of the piperidine ring. Mitigation strategies include:
- Variable-temperature NMR : Cool samples to –40°C to slow ring flipping and resolve overlapping signals .
- 2D NMR techniques : Use HSQC and HMBC to correlate carbon-proton couplings and assign stereochemistry.
- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns.
- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are accessible .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G(d)) to assess energy barriers for alkylation steps.
- Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics .
- AI-driven synthesis planning : Tools like BenchChem’s AI-Powered Synthesis Planner propose viable routes by cross-referencing reaction databases .
Basic: What safety protocols are recommended for handling this amine in laboratory settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Neutralize residual amines with dilute HCl before aqueous disposal .
Advanced: How can synthetic yields be improved for large-scale preparation?
Answer:
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 100°C vs. 12 hrs conventional) .
- Catalytic optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Flow chemistry : Continuous-flow reactors minimize side reactions and improve scalability .
Basic: What are the typical solubility and stability profiles of this compound?
Answer:
- Solubility : Highly soluble in polar solvents (e.g., methanol, DMSO); sparingly soluble in hexane.
- Stability : Store under inert gas (N/Ar) at –20°C to prevent oxidation of the cyclopropyl group.
- Degradation : Monitor via HPLC for by-products (e.g., ring-opened cyclopropane derivatives) .
Advanced: How does steric hindrance from the cyclopropyl group influence biological activity in SAR studies?
Answer:
- Conformational restriction : The cyclopropyl group enforces rigidity, potentially enhancing binding affinity to targets like G protein-coupled receptors (GPCRs).
- Comparative assays : Synthesize analogs with larger substituents (e.g., cyclohexyl) and evaluate IC values in receptor-binding assays .
Basic: What chromatographic methods are optimal for purity assessment?
Answer:
- HPLC : Use a C18 column (5 µm, 250 mm) with a gradient of 0.1% TFA in HO/acetonitrile (90:10 to 10:90 over 30 min).
- GC-MS : For volatile derivatives, employ a DB-5 column and electron ionization (EI) mode .
Advanced: How can discrepancies in mass spectrometry fragmentation patterns be interpreted?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
